2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
CAS No.: 2034586-68-8
Cat. No.: VC6376144
Molecular Formula: C19H20N4OS
Molecular Weight: 352.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034586-68-8 |
|---|---|
| Molecular Formula | C19H20N4OS |
| Molecular Weight | 352.46 |
| IUPAC Name | 2-benzylsulfanyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C19H20N4OS/c24-18(15-25-14-16-6-2-1-3-7-16)21-10-12-23-13-11-22-19(23)17-8-4-5-9-20-17/h1-9,11,13H,10,12,14-15H2,(H,21,24) |
| Standard InChI Key | PXENCHGQRBIDPA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name, 2-benzylsulfanyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide, delineates its structure: a pyridine ring (at position 2) fused to an imidazole moiety, connected via an ethyl chain to an acetamide group bearing a benzylsulfanyl substituent. Key descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₀N₄OS | |
| Molecular Weight | 352.46 g/mol | |
| SMILES | C1=CC=C(C=C1)CSCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |
| InChIKey | PXENCHGQRBIDPA-UHFFFAOYSA-N |
The pyridine and imidazole rings contribute to aromaticity and hydrogen-bonding capacity, while the benzylsulfanyl group enhances lipophilicity, potentially influencing membrane permeability .
Spectroscopic and Physicochemical Properties
Although solubility data remain unreported, the compound’s logP (estimated via PubChem tools) suggests moderate hydrophobicity, aligning with analogs like 2-(benzylsulfanyl)-N-(prop-2-en-1-yl)acetamide (logP ≈ 2.1) . The presence of multiple nitrogen atoms implies basicity, with probable protonation at the imidazole’s N-1 position under physiological conditions.
Synthesis and Reactivity
Synthetic Pathways
While no explicit protocol for this compound exists, analogous molecules are synthesized via multi-step sequences . A plausible route involves:
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Imidazole-Pyridine Coupling: Reacting 2-(pyridin-2-yl)-1H-imidazole with 1,2-dibromoethane to form the ethyl-linked intermediate.
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Acetamide Formation: Treating the intermediate with 2-(benzylsulfanyl)acetic acid chloride under Schotten-Baumann conditions.
Microwave-assisted synthesis, as described in patent WO2015076760A1 for related nitroimidazole acetamides, could enhance reaction efficiency . This method employs solvent-free conditions and microwave irradiation (30 minutes, 700–850 W), yielding products with minimal purification .
Reactivity and Stability
The benzylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing agents . The imidazole ring may undergo electrophilic substitution at the C-4 or C-5 positions, while the pyridine nitrogen could coordinate metal ions, suggesting potential catalytic or chelation applications.
Biological Activities and Mechanisms
Kinase Inhibition
Pyridinyl-imidazolyl scaffolds are recognized kinase inhibitors. For instance, analogs targeting JAK2/STAT3 pathways show IC₅₀ values <100 nM in leukemia models. Molecular docking studies suggest the pyridine nitrogen forms hydrogen bonds with kinase ATP-binding sites, while the benzylsulfanyl group occupies hydrophobic pockets.
Anticancer Activity
Compounds with acetamide-thioether linkages exhibit cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells (EC₅₀: 12–45 µM). Mechanistically, they induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization.
Research Gaps and Future Directions
Despite promising structural features, 2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide remains understudied. Critical research priorities include:
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Pharmacokinetic Profiling: Assessing absorption, distribution, and metabolic stability using in vitro models.
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Target Identification: Employing chemoproteomics to map protein targets and off-pathway effects.
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Structure-Activity Relationship (SAR) Studies: Modifying the benzylsulfanyl or pyridinyl groups to optimize potency and selectivity.
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